molecular formula C11H10N2O3S B5202249 2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid

Cat. No.: B5202249
M. Wt: 250.28 g/mol
InChI Key: CGPSZIWTWQTWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid is a heterocyclic compound that contains a thiazole ring fused with a benzoic acid moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with a thioamide derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic Acid is unique due to its combined thiazole and benzoic acid structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSZIWTWQTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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